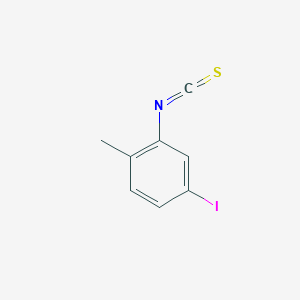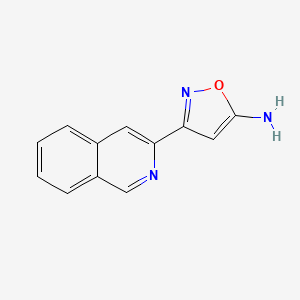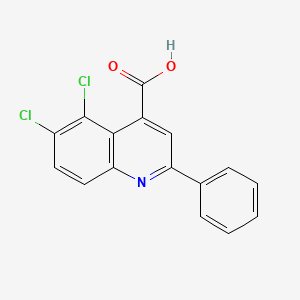
5,6-Dichloro-2-phenylquinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-2-phenylquinoline-4-carboxylic acid is a quinoline derivative characterized by the presence of two chlorine atoms at the 5th and 6th positions, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position. Quinolines are heterocyclic aromatic organic compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Doebner-Miller Reaction: This involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Biltz Synthesis: This method uses o-phenylenediamine and aldehydes in the presence of an acid catalyst.
Industrial Production Methods: Industrial production often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of synthetic route depends on the desired scale, cost, and environmental considerations.
Types of Reactions:
Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline core to hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromyl chloride, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution typically uses Lewis acids like aluminum chloride, while nucleophilic substitution may involve strong bases like sodium hydride.
Major Products Formed:
Oxidation: Quinone derivatives, such as 5,6-dichloro-2-phenylquinoline-4,5-dione.
Reduction: Hydroquinoline derivatives, such as 5,6-dichloro-2-phenylquinoline-4-ol.
Substitution: Various substituted quinolines depending on the reagents and conditions used.
科学的研究の応用
Chemistry: Quinolines are used as intermediates in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Biology: Quinoline derivatives exhibit a range of biological activities, including antibacterial, antifungal, and antimalarial properties. Medicine: Quinoline derivatives are used in the development of drugs targeting various diseases, such as cancer, bacterial infections, and inflammation. Industry: Quinolines are used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 5,6-dichloro-2-phenylquinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved can vary widely based on the biological context.
類似化合物との比較
2-Phenylquinoline-4-carboxylic acid: Lacks the chlorine atoms present in 5,6-dichloro-2-phenylquinoline-4-carboxylic acid.
6-Chloro-2-phenylquinoline-4-carboxylic acid: Contains only one chlorine atom at the 6th position.
Quinoline-4-carboxylic acid: A simpler quinoline derivative without any chlorine atoms or phenyl group.
Uniqueness: The presence of two chlorine atoms in this compound enhances its reactivity and potential biological activity compared to its simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C16H9Cl2NO2 |
|---|---|
分子量 |
318.2 g/mol |
IUPAC名 |
5,6-dichloro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9Cl2NO2/c17-11-6-7-12-14(15(11)18)10(16(20)21)8-13(19-12)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChIキー |
MPAXFERNGASIGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


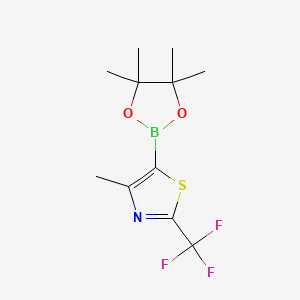
![methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B15335405.png)
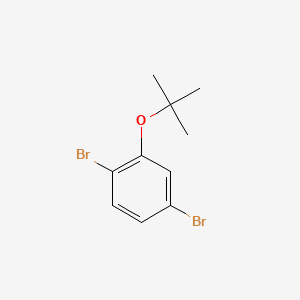
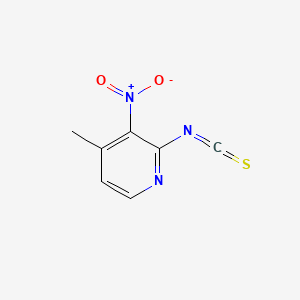
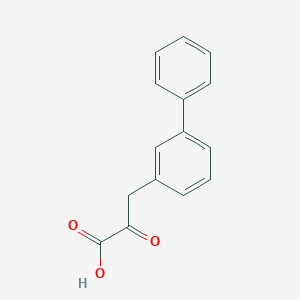
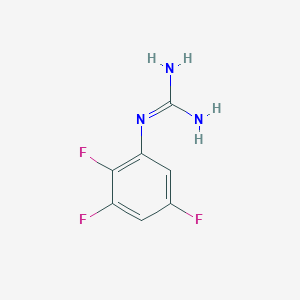
![N-(3-Azabicyclo[3.2.1]octan-8-yl)-2-(1-piperidyl)acetamide](/img/structure/B15335445.png)

![2,2,2-Trichloroethyl (S)-2-(Fmoc-amino)-3-[7-[(diethoxyphosphoryl)oxy]-2-oxo-2H-chromen-4-yl]propanoate](/img/structure/B15335458.png)

![(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione](/img/structure/B15335493.png)
